molecular formula C7H12N2O3 B7932209 4-Acetyl-piperazine-2-carboxylic acid

4-Acetyl-piperazine-2-carboxylic acid

Cat. No.: B7932209
M. Wt: 172.18 g/mol
InChI Key: AYNXPULKEOGGDU-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Organic and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. nih.gov The two nitrogen atoms within the piperazine core can serve as hydrogen bond acceptors and donors, which allows for the fine-tuning of interactions with enzymes and receptors. Furthermore, these nitrogen sites can improve the pharmacokinetic properties of drug candidates, such as increasing water solubility and bioavailability. mdpi.com

The versatility of the piperazine scaffold is demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications. mdpi.com These applications span numerous medical fields, highlighting the scaffold's adaptability in drug design. nih.govnih.govgoogle.com The structural rigidity of the ring, combined with the conformational flexibility imparted by the nitrogen atoms, allows for its incorporation into a multitude of molecular architectures targeting various biological pathways. researchgate.net Consequently, piperazine derivatives have been extensively investigated for a range of pharmacological activities. google.comresearchgate.net

Table 1: Therapeutic Applications of the Piperazine Scaffold

Therapeutic Area Examples of Investigated Activities
Oncology Anticancer, Antitumor nih.govgoogle.com
Infectious Diseases Antibacterial, Antifungal, Antiviral, Anti-HIV, Antimalarial nih.govgoogle.com
Central Nervous System Antipsychotic, Antidepressant, Anxiolytic, Anticonvulsant, Cognition Enhancers, Anti-Alzheimer nih.govnih.govnih.gov
Inflammation & Pain Anti-inflammatory, Analgesic google.com
Metabolic Disorders Antidiabetic nih.govgoogle.com

Historical Context of N-Acetylated Piperazine Derivatives in Chemical Synthesis

The synthesis of piperazine and its derivatives has been a subject of chemical research for over a century. sci-hub.se Early methods focused on the construction of the basic piperazine ring system. sci-hub.se As the importance of the piperazine scaffold in medicinal chemistry grew, chemists began to explore modifications to its structure to modulate biological activity and physicochemical properties. Substitution on the nitrogen atoms became a primary strategy for derivatization.

The introduction of an acetyl group onto one of the piperazine nitrogens, a process known as N-acetylation, is a fundamental chemical transformation. Acetylation modifies the basicity of the nitrogen atom, converting it into a neutral amide. This change can have profound effects on a molecule's solubility, lipophilicity, and ability to participate in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Table 2: Examples of Synthesized N-Substituted Piperazine Derivatives

Compound Name Synthetic Context/Significance Reference(s)
1-Acetyl-4-(4-hydroxyphenyl)piperazine Intermediate in the synthesis of pharmaceuticals like Ketoconazole. google.com, prepchem.com, chemicalbook.com
3-Acetyl-18β-glycyrrhetinic acid piperazinyl amide A derivative synthesized from a natural product, involving acetylation as a key step to protect a hydroxyl group before amidation at another position. nih.gov
4-Boc-piperazine-2-carboxylic acid A common building block where the N-4 position is protected by a tert-butoxycarbonyl (Boc) group, a conceptually similar modification to acetylation for synthetic manipulation. sigmaaldrich.com

Scope and Research Imperatives for 4-Acetyl-piperazine-2-carboxylic Acid and its Analogs

The compound this compound (CAS 1215470-40-8) represents a specific and intriguing target for chemical research. bldpharm.com It combines two key functional groups on the piperazine scaffold: an N-acetyl group at the 4-position and a carboxylic acid at the 2-position of the carbon backbone. This particular arrangement presents several imperatives for contemporary research.

The majority of piperazine-containing drugs feature substitutions only at the nitrogen positions. mdpi.com There is a recognized need to develop efficient synthetic methods to access carbon-functionalized piperazines to expand the structural diversity available for drug discovery. mdpi.comresearchgate.net this compound is an example of such a C-substituted scaffold.

The research imperatives for this compound and its analogs include:

Synthetic Methodology: Developing efficient and stereoselective syntheses for this compound is a primary goal. The asymmetric synthesis of piperazine-2-carboxylic acid derivatives is crucial as the stereochemistry is often vital for biological activity. google.com

Exploration as a Building Block: The carboxylic acid moiety is a versatile functional handle. wiley-vch.de It can be readily converted into a wide range of other functional groups, such as esters and amides, allowing for the creation of large libraries of new derivatives. Research into using this compound to synthesize more complex molecules is a significant area of interest.

Biological Screening: Given the broad biological activities of piperazine derivatives, this compound and its analogs are prime candidates for biological screening. For example, various piperazine-2-carboxylic acid derivatives have been investigated as potential agents against Alzheimer's disease. nih.gov Investigating this specific acetylated version could reveal novel structure-activity relationships. The N-acetyl group provides a different electronic and steric profile compared to the N-benzyl or other N-alkyl groups often explored in these studies.

The combination of the C-2 carboxylic acid and the N-4 acetyl group offers a unique platform for generating novel chemical entities with potentially valuable pharmacological properties.

Table 3: Physicochemical Properties of Related Piperazine-2-Carboxylic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) XLogP3-AA Hydrogen Bond Donor Count Hydrogen Bond Acceptor Count
4-Acetyl-1-carbamoylpiperazine-2-carboxylic acid C8H13N3O4 215.21 -1.9 2 4
4-Boc-piperazine-2-carboxylic acid C10H18N2O4 230.26 - - -

Data for 4-Acetyl-1-carbamoylpiperazine-2-carboxylic acid sourced from PubChem. nih.gov Data for 4-Boc-piperazine-2-carboxylic acid sourced from a commercial supplier. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-6(4-9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXPULKEOGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetyl Piperazine 2 Carboxylic Acid and Its Structural Analogs

Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring, a crucial scaffold in many pharmaceuticals, can be achieved through several synthetic routes. These strategies range from multi-step sequences to elegant cyclization reactions, with a significant focus on controlling stereochemistry.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile and controllable pathway to piperazine-2-carboxylic acid derivatives. These approaches often involve the sequential formation of bonds to build the heterocyclic ring from acyclic precursors.

A common strategy involves the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a two-carbon electrophile. For instance, 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester can be synthesized by reacting N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromo-propionic acid methyl ester. chemicalbook.com The reaction proceeds via a double nucleophilic substitution, where the secondary amines of the diamine displace the bromine atoms, leading to the formation of the piperazine ring. The benzyl (B1604629) groups serve as protecting groups that can be removed in a later step, typically through catalytic hydrogenation, to yield the free piperazine core. google.com

Another multi-step approach starts from amino acids. L-proline, for example, has been utilized as a chiral starting material to construct homochiral bicyclic piperazines. rsc.org This involves coupling the proline methyl ester with an N-Boc protected amino acid, followed by cyclization to a diketopiperazine derivative. Subsequent reduction of the diketopiperazine with a reagent like sodium borohydride (B1222165) and iodine (NaBH₄/I₂) affords the bicyclic piperazine structure. rsc.org

These multi-step methods, while sometimes lengthy, offer the advantage of building molecular complexity in a controlled manner, allowing for the introduction of various substituents on the piperazine ring.

Asymmetric Synthesis Routes to Chiral Piperazine-2-carboxylic Acid Derivatives

The synthesis of enantiomerically pure piperazine-2-carboxylic acid is of significant interest due to its use as a chiral building block in many active pharmaceutical ingredients. Several asymmetric strategies have been developed to achieve this.

One prominent method is the asymmetric hydrogenation of pyrazine (B50134) or tetrahydropyrazine (B3061110) precursors. The asymmetric hydrogenation of tetrahydropyrazines using rhodium complexes with chiral phosphine (B1218219) ligands, such as (R)-BINAP, has been shown to produce chiral piperazine derivatives with high enantiomeric excess (ee). researchgate.net Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can yield chiral piperazin-2-ones with excellent enantioselectivities, which can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org A patent describes the preparation of optically active piperazine-2-carboxylic acid derivatives through the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes. google.com

Kinetic resolution offers another route. Racemic piperazine-2-carboxamide (B1304950) can be resolved using stereospecific amidases from whole bacterial cells. For example, amidases from Klebsiella terrigena can selectively hydrolyze the (S)-amide to produce (S)-piperazine-2-carboxylic acid with a high ee of 99.4%, while enzymes from Burkholderia sp. can yield the (R)-acid. researchgate.net

Furthermore, chiral piperazine derivatives can be synthesized from the chiral pool . Starting materials like (R)-(−)-phenylglycinol can be used to construct a chiral piperazin-2-one (B30754) intermediate. Diastereoselective methylation of this intermediate followed by further transformations can yield chiral 2-methylpiperazine. rsc.org

Interactive Table of Asymmetric Synthesis Methods

MethodPrecursorCatalyst/ReagentKey FeatureReference
Asymmetric HydrogenationPyrazin-2-olsPalladium complex with chiral ligandProvides chiral piperazin-2-ones with high ee. dicp.ac.cnrsc.org
Asymmetric HydrogenationPyrazinecarboxylic acid derivativesOptically active Rhodium complexesDirect route to optically active piperazine-2-carboxylic acid derivatives. google.com
Kinetic ResolutionRacemic piperazine-2-carboxamideStereospecific amidases (e.g., from Klebsiella terrigena)Enzymatic separation of enantiomers. researchgate.net
Chiral Pool Synthesis(R)-(−)-PhenylglycinolMulti-step synthesis with diastereoselective stepsUtilizes a readily available chiral starting material. rsc.org

Cyclization Strategies for N-Heterocyclic Ring Systems

Cyclization reactions are a powerful tool for the efficient construction of the piperazine ring, often in a single step from a suitably functionalized linear precursor. These methods are valued for their atom economy and ability to rapidly generate the core heterocyclic structure.

A recently developed strategy involves the catalytic reductive cyclization of dioximes . nih.govresearchgate.net In this approach, a primary amine undergoes a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine. This intermediate is then subjected to catalytic hydrogenation (e.g., using a Pd/C catalyst), which reduces the oxime groups and promotes cyclization to form the piperazine ring. This method is notable for its ability to generate substituted piperazines with good stereoselectivity. nih.govresearchgate.net

Intramolecular hydroamination of precursors derived from amino acids is another effective strategy. For example, cyclic sulfamidates derived from amino acids can be opened and functionalized to create an amino-alkene substrate. This substrate then undergoes a highly diastereoselective intramolecular hydroamination to form the 2,6-disubstituted piperazine ring. organic-chemistry.org

Other notable cyclization methods include:

Wacker-type aerobic oxidative cyclization , which uses a palladium catalyst to cyclize alkenes containing diamine components. organic-chemistry.org

Gold-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides, which yields tetrahydropyrazines that can be reduced to piperazines. organic-chemistry.org

Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which provides a mild route to 2-substituted piperazines. organic-chemistry.org

These diverse cyclization strategies highlight the ongoing innovation in the synthesis of N-heterocycles, providing efficient pathways to the piperazine core. nih.gov

Introduction of the 4-Acetyl Moiety

Once the piperazine-2-carboxylic acid scaffold is obtained, the final step is the introduction of the acetyl group at the N4 position. This requires careful consideration of regioselectivity and reaction conditions.

Regioselective Acetylation Protocols

Piperazine-2-carboxylic acid possesses two distinct secondary amine nitrogens, N1 and N4. Selective acylation of the N4 nitrogen is crucial for the synthesis of the target compound. The N1 nitrogen, being adjacent to the carboxylic acid group, may exhibit different reactivity compared to the N4 nitrogen.

One common approach to achieve regioselectivity is through the use of protecting groups . A synthesis described in a patent involves protecting the piperazine nitrogens (e.g., with Boc or Z groups), forming a tert-butylamide from the carboxylic acid, and then removing the protecting groups. google.com While effective, this multi-step protection-deprotection sequence can be cumbersome.

A more direct approach involves controlling the reaction conditions to favor mono-acetylation at the desired position. For homopiperazines, it has been shown that conducting the acetylation reaction in the presence of an acid can selectively yield the mono-acetylated product in high yield. google.com The acid protonates one of the amine groups, deactivating it towards the acylating agent and allowing the other amine to react selectively. This principle could potentially be applied to the selective N4 acetylation of piperazine-2-carboxylic acid.

Another strategy involves the direct reaction of piperazine with an acetylating agent under controlled stoichiometry. For example, N-acetylpiperazine can be prepared via an iodine-catalyzed transamidation of acetamide (B32628) with piperazine, suggesting that mono-acylation is feasible. researchgate.net The resulting N-acetylpiperazine could then be carboxylated, although this is a less direct route to the target molecule. In the context of a pre-formed piperazine-2-carboxylic acid, careful control of pH, temperature, and stoichiometry of the acylating agent is paramount for achieving regioselective N4-acetylation.

Acylating Agents and Reaction Conditions

A variety of acylating agents and conditions can be employed for the N-acetylation of piperazines. The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions (e.g., mildness, cost, and environmental impact).

Commonly used acylating agents include acetic anhydride (B1165640) and acetyl chloride . orientjchem.org These reagents are highly reactive and are typically used in the presence of a base to neutralize the acidic byproduct.

Acetic anhydride has been used with bases like potassium carbonate in solvents such as 1,4-dioxane. prepchem.com

Acetyl chloride is often used with a tertiary amine base like triethylamine (B128534) (Et₃N) in an aprotic solvent like dichloromethane (B109758) at low temperatures. nih.gov

Recent research has focused on developing more environmentally friendly and efficient acetylation methods. orientjchem.org Catalyst-free N-acetylation using acetic anhydride in water has been reported as a green and efficient process for various amines. orientjchem.org Furthermore, acetonitrile (B52724) has been explored as a novel, milder acetylating agent in the presence of a Lewis acid catalyst like alumina, offering a sustainable alternative to traditional, more hazardous reagents. mdpi.com

Interactive Table of Acylating Agents and Conditions

Acylating AgentTypical ConditionsKey AdvantagesReference
Acetic AnhydrideBase (e.g., K₂CO₃, pyridine), organic solvent (e.g., dioxane) or water.Readily available; can be used under green, catalyst-free conditions. orientjchem.orgprepchem.com
Acetyl ChlorideBase (e.g., Et₃N), aprotic solvent (e.g., CH₂Cl₂), often at 0°C.High reactivity, suitable for less reactive amines. orientjchem.orgnih.gov
AcetonitrileLewis acid catalyst (e.g., alumina), continuous-flow setup.Milder, safer, and more sustainable reagent. mdpi.com
AcetamideIodine catalyst, reflux in xylene.Used for transamidation to form N-acetylpiperazine. researchgate.net

Carboxylic Acid Functionalization and Protection Strategies

The carboxylic acid and amine groups of piperazine-2-carboxylic acid necessitate a careful strategy of protection and deprotection to achieve selective functionalization at the desired positions. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for the nitrogen atoms, particularly in solid-phase synthesis. evitachem.com Another option is the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, a method compatible with the carboxylic acid functionality. evitachem.com For orthogonal strategies, where one protecting group can be removed without affecting another, the trifluoroacetyl (TFA) group is notable for its lability under basic conditions, allowing for selective deprotection at one nitrogen while another remains protected. evitachem.comacs.org

The carboxylic acid group itself can be protected, often as an ester (e.g., methyl or ethyl ester), to prevent its interference in subsequent reactions. evitachem.com Functionalization of the carboxylic acid is a key step for creating derivatives. A common transformation is the formation of amides, which can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. evitachem.comgoogle.comacgpubs.org For instance, chromone-2-carboxylic acid has been coupled with piperazine derivatives using EDC.HCl and DMAP to form amide bonds. acgpubs.org

Protecting GroupAbbreviationCleavage ConditionTypical Application
tert-ButyloxycarbonylBocAcidic (e.g., TFA)N-protection in solid-phase synthesis evitachem.com
BenzyloxycarbonylCbzHydrogenolysisN-protection compatible with carboxylates evitachem.com
TrifluoroacetylTFABasic (e.g., K₂CO₃/MeOH)Orthogonal N-protection strategies evitachem.com

Solid-Phase Synthesis Techniques for Piperazine-based Scaffolds

Solid-phase synthesis (SPS) is a powerful technique for the efficient production of libraries of piperazine-based compounds. This method involves attaching the piperazine scaffold to an insoluble polymer resin, which simplifies the purification process to simple filtration and washing steps. nih.govchempep.com The choice of resin is critical and depends on the desired C-terminal functionality of the final product and the synthetic strategy (e.g., Fmoc or Boc chemistry). chempep.com

For the synthesis of peptide acids, Wang resin is commonly used in Fmoc chemistry, while Merrifield resin is a staple for Boc-based strategies. chempep.com If a C-terminal amide is the target, Rink Amide or Sieber Amide resins are suitable for Fmoc synthesis. chempep.com Polystyrene resins, often cross-linked with divinylbenzene, are widely used due to their low cost and good mechanical stability. chempep.comsigmaaldrich.com For more complex or longer peptide chains, PEG-grafted resins like NovaSyn® TG offer improved solvation and reaction kinetics by mimicking solution-phase conditions. chempep.comsigmaaldrich.com The piperazine building block can be attached to the resin, and subsequent modifications, such as acylation or alkylation, can be performed in a stepwise manner to build a diverse library of compounds. nih.gov

Resin TypePolymer BackboneKey Feature/ApplicationReference
Merrifield ResinPolystyrene (1% DVB)Cost-effective, suitable for Boc-SPPS of peptide acids. chempep.com
Wang ResinPolystyreneStandard for Fmoc-SPPS to yield C-terminal acids. chempep.com
Rink Amide ResinPolystyreneUsed in Fmoc-SPPS to generate C-terminal amides. chempep.com
NovaSyn® TG / TentaGel®Polystyrene-PEG CompositeEnhanced solvation, ideal for long or difficult sequences. chempep.comsigmaaldrich.com

Multicomponent Reaction Approaches (e.g., Ugi Reactions) for Derivatization

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The Ugi reaction is a prominent example of an MCR that has been successfully applied to the derivatization of piperazine scaffolds. rsc.orgnih.govresearchgate.net

A variation known as the split-Ugi reaction is particularly well-suited for diamines like piperazine. nih.govresearchgate.net This reaction allows for the desymmetrization of the piperazine core in a single step by involving an aldehyde, an isocyanide, and a carboxylic acid. nih.gov This approach enables the rapid generation of chemical diversity around the piperazine core, making it a valuable tool in drug discovery. nih.govnih.gov For example, a library of 1,4-disubstituted piperazine-based compounds has been synthesized using the split-Ugi reaction as the key step. nih.gov Research has also demonstrated the synthesis of piperazine derivatives through a post-Ugi intramolecular hydroamination, where a four-component Ugi adduct undergoes cyclization to form the piperazine ring. thieme-connect.de

Reaction TypeReactantsKey FeatureReference
Split-Ugi ReactionDiamine (Piperazine), Aldehyde, Isocyanide, Carboxylic AcidOne-step desymmetrization and derivatization of the piperazine core. nih.govresearchgate.net
Ugi/Cyclization SequenceAmino acid-derived aldehydes and α-isocyanoacetatesSequential reaction to form distinct piperazine-based scaffolds. rsc.org
Post-Ugi HydroaminationAldehyde, Isocyanide, Propargylamine, Oxamic AcidFormation of a Ugi adduct followed by intramolecular cyclization to yield a piperazine derivative. thieme-connect.de

Green Chemistry Principles in Synthesis of Piperazine-2-carboxylic Acid Derivatives

The integration of green chemistry principles into the synthesis of piperazine derivatives aims to reduce environmental impact by using sustainable methods. unibo.it This includes the use of biocatalysts, greener solvents, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages such as high regio- and stereoselectivity, mild reaction conditions, and reduced waste. researchgate.netnih.gov Enzymes like lipases and transaminases have been explored for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze a multicomponent reaction for the synthesis of piperidine (B6355638) derivatives, a related class of compounds. rsc.org Amine transaminases have been employed in a biocatalytic approach to produce optically active piperazinones in aqueous media. researchgate.net

Photoredox catalysis is another green approach that utilizes visible light to promote reactions, often under mild conditions. mdpi.comorganic-chemistry.org This method has been used for the C-H functionalization of piperazines, avoiding the need for harsh reagents. mdpi.com The transition of these methods from batch to continuous flow processes further enhances their sustainability and efficiency. mdpi.com

Green Chemistry ApproachMethod/CatalystAdvantageReference
BiocatalysisImmobilized Lipases (e.g., CALB), TransaminasesHigh selectivity, mild aqueous conditions, reusability of catalyst. researchgate.netrsc.org
Photoredox CatalysisOrganic Dyes, Iridium ComplexesUses visible light, mild conditions, enables C-H functionalization. mdpi.comorganic-chemistry.org
Flow ChemistryContinuous flow reactorsImproved efficiency, safety, and scalability over batch processes. mdpi.com
Greener SolventsUsing piperazine itself as a solventCost-effective and reduces solvent waste. organic-chemistry.org

Chemical Reactivity and Derivatization of 4 Acetyl Piperazine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a key site for derivatization, enabling the formation of esters and amides, which are crucial for creating libraries of compounds with diverse properties.

Esterification Reactions and Ester Hydrolysis

The carboxylic acid group of 4-acetyl-piperazine-2-carboxylic acid can be converted to its corresponding ester through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govencyclopedia.pub This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed. encyclopedia.pubprepchem.com

Alternatively, esterification can be achieved under milder conditions that avoid strong acids. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates the formation of esters by activating the carboxylic acid. This method is particularly useful for reactions with sterically hindered alcohols.

Ester hydrolysis, the reverse reaction, can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis regenerates the carboxylic acid and the alcohol by treating the ester with excess water in the presence of an acid catalyst. encyclopedia.pub

Table 1: Typical Esterification Reactions

Reaction Reagents & Conditions Product Type
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Heat Methyl or Ethyl Ester

Amidation and Peptide Coupling

The formation of an amide bond is one of the most frequent transformations in drug discovery. bldpharm.com Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. acs.org Therefore, the carboxylic acid must be "activated" using coupling reagents.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. bldpharm.comacs.org The presence of additives like HOBt can suppress side reactions and minimize racemization when chiral amines or carboxylic acids are used. bldpharm.com A patent for preparing 2-piperazine carboxamides describes a process where an N-acyl derivative is formed first, which can then be converted to the final amide product. google.com

Table 2: Common Amidation Coupling Reagents

Coupling Reagent System Solvent Base (if needed) Key Features
EDC / HOBt DCM or DMF DIPEA or Et₃N Good for a wide range of amines; water-soluble byproducts. nih.gov
DCC / DMAP CH₂Cl₂ - Highly efficient; produces dicyclohexylurea (DCU) precipitate. bldpharm.com

Reactivity of the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the piperazine ring exhibit different reactivity. The N4 nitrogen is part of an amide group (N-acetyl), making it significantly less nucleophilic and basic compared to the secondary amine at the N1 position. Consequently, electrophilic substitution reactions such as alkylation, acylation, and sulfonylation occur selectively at the N1 nitrogen.

Nucleophilic Substitution Reactions and Alkylation

The secondary amine at the N1 position is nucleophilic and can readily undergo substitution reactions with various electrophiles. N-alkylation can be achieved by reacting the compound with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N).

Reductive amination is another powerful method for N1-alkylation. This two-step, one-pot process involves the reaction of the N1-amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product.

Acylation and Sulfonylation

The N1-amine can be easily acylated by treatment with acyl chlorides or acid anhydrides, typically in the presence of a base such as triethylamine or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM). ambeed.com This reaction is a common strategy to introduce a wide variety of acyl groups onto the piperazine ring. For example, N1-acylation of piperazine-2,3-dicarboxylic acid derivatives has been reported to introduce aroyl or aryl substituents. nih.gov

Similarly, sulfonylation of the N1-amine is achieved by reacting it with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of stable sulfonamides, which are important functional groups in many pharmaceutical compounds.

Table 3: Selective Reactions at the N1-Position

Reaction Type Electrophile Base Typical Product
Alkylation Alkyl Halide (R-X) K₂CO₃ or Et₃N 4-Acetyl-1-alkyl-piperazine-2-carboxylic acid
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ - 4-Acetyl-1-alkyl-piperazine-2-carboxylic acid
Acylation Acyl Chloride (RCOCl) Et₃N or Pyridine 4-Acetyl-1-acyl-piperazine-2-carboxylic acid

Manipulation of Substituents on the Piperazine Ring and Side Chains

Further structural diversity can be achieved by chemically modifying the existing substituents. The N-acetyl group at the N4 position can be removed under harsh hydrolytic conditions (e.g., strong acid or base with heating), which would also hydrolyze any ester or amide functionalities present on the C2-carboxylic acid. This deprotection would yield piperazine-2-carboxylic acid, exposing both the N1 and N4 nitrogens for further functionalization.

While less common, it is also conceivable to perform reactions on the methyl group of the N-acetyl substituent. Under strongly basic conditions, deprotonation could generate an enolate, which could then react with electrophiles, although this approach may be complicated by competing reactions at other sites in the molecule. The development of methods for C-H functionalization on the carbon atoms of the piperazine ring itself is an emerging area of research, offering novel ways to create structural diversity. encyclopedia.pubmdpi.com

Functional Group Interconversions and Advanced Derivatization for Target-Oriented Synthesis

The synthetic utility of this compound lies in its capacity for a variety of chemical transformations. These modifications are pivotal for developing new chemical entities with specific biological activities. The primary sites for derivatization are the carboxylic acid group at the 2-position and the acetyl group at the 4-position of the piperazine ring.

The carboxylic acid moiety is a versatile handle for forming a range of derivatives, most notably amides and esters. These transformations are often central to the construction of libraries of compounds for drug discovery. For instance, the carboxylic acid can be activated and coupled with various amines to yield a diverse set of amides. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationships of new drug candidates.

Similarly, the acetyl group, while relatively stable, can be subjected to specific conditions for further modification or removal, allowing for the introduction of other substituents on the piperazine nitrogen. This provides another layer of complexity and diversity for generating novel molecules.

Advanced derivatization strategies may also involve transformations of the piperazine ring itself, although this is less common and typically requires more forcing conditions. The strategic combination of these derivatization approaches allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

Detailed research findings on the derivatization of the closely related piperazine-2-carboxylic acid scaffold highlight the potential reaction pathways for the 4-acetyl analog. Studies have shown that the carboxylic acid can be converted to hydroxamic acids and various amides, which have shown significant biological activity. nih.gov These transformations typically involve standard peptide coupling reagents.

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety

Product TypeReagents and ConditionsGeneral Application
AmidesAmine, Coupling Agent (e.g., TBTU, EDC), Base (e.g., Et3N) in an appropriate solvent (e.g., DCM)Exploration of structure-activity relationships in drug discovery
EstersAlcohol, Acid Catalyst or Coupling AgentProdrug synthesis, modification of pharmacokinetic properties
Hydroxamic AcidsHydroxylamine, Coupling AgentDevelopment of enzyme inhibitors (e.g., HDAC inhibitors)

This table is generated based on common organic synthesis methodologies and findings from related piperazine structures.

The synthesis of piperazinyl amides from carboxylic acids is a well-established method. For example, the reaction of a carboxylic acid with a piperazine derivative can be achieved using coupling agents like TBTU in the presence of a base such as triethylamine. frontiersin.org This method is highly efficient for creating a diverse library of amide derivatives.

Table 2: Examples of Coupling Agents for Amide Bond Formation

Coupling AgentFull NameNotes
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateCommonly used for efficient amide bond formation with minimal side reactions.
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideA water-soluble carbodiimide (B86325) often used in combination with an additive like HOBt or HOAt. nih.gov
DCCN,N'-DicyclohexylcarbodiimideAn older coupling reagent, effective but can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. nih.gov

This table provides examples of common coupling agents used in organic synthesis.

In the context of target-oriented synthesis, the derivatization of this compound can be tailored to interact with specific biological targets. For example, the synthesis of hydroxamic acid derivatives from the carboxylic acid function has been a successful strategy in the development of histone deacetylase (HDAC) inhibitors. frontiersin.org This functional group is known to chelate the zinc ion in the active site of these enzymes.

Furthermore, the piperazine scaffold itself is a common feature in many biologically active compounds, and the ability to modify both the N-acetyl and the C-2 carboxylic acid groups provides a powerful platform for generating novel chemical entities. The choice of derivatization strategy will ultimately depend on the specific therapeutic target and the desired properties of the final compound.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization in Research

Spectroscopic analysis is fundamental to confirming the chemical structure of 4-Acetyl-piperazine-2-carboxylic acid and probing its conformational dynamics in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants provide unambiguous evidence for the covalent framework and offer insights into the preferred conformation of the piperazine (B1678402) ring.

In deuterated solvents such as DMSO-d₆, the ¹H-NMR spectrum displays characteristic signals for the acetyl group, the piperazine ring protons, and the carboxylic acid proton. The acetyl methyl protons typically appear as a sharp singlet, while the protons on the piperazine ring exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the chiral center at the C2 position renders the ring protons diastereotopic, leading to distinct chemical shifts. Conformational exchange of the piperazine ring between different chair or boat forms can lead to broadening of the NMR signals at room temperature.

The ¹³C-NMR spectrum complements the ¹H-NMR data, showing distinct resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as for the individual carbons of the piperazine ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative NMR Data for this compound in DMSO-d₆

¹H-NMR Data ¹³C-NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~12.5 (br s, 1H) -COOH ~173.0 -COOH
~4.5-3.0 (m) Piperazine ring protons ~169.0 -C(O)CH₃
~2.0 (s, 3H) -C(O)CH₃ ~58.0 - ~40.0 Piperazine ring carbons

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. The multiplicity (e.g., s, d, t, m) and coupling constants are crucial for precise assignment.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups present in this compound.

The FT-IR spectrum is characterized by a broad absorption band in the high-frequency region (typically 3300-2500 cm⁻¹) corresponding to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. Two strong, sharp absorption bands are observed for the carbonyl (C=O) stretching vibrations. The band at a higher wavenumber (around 1730-1700 cm⁻¹) is assigned to the carboxylic acid C=O, while the band at a lower wavenumber (around 1650-1630 cm⁻¹) is attributed to the amide C=O of the acetyl group. The C-N stretching vibrations of the piperazine ring and acetyl group appear in the fingerprint region (1400-1000 cm⁻¹).

FT-Raman spectroscopy provides complementary information. The C=O stretching vibrations are also visible, and the spectrum is often dominated by skeletal vibrations of the piperazine ring.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H stretch (Carboxylic acid) 3300 - 2500 (broad)
C-H stretch (Aliphatic) 3000 - 2850
C=O stretch (Carboxylic acid) 1730 - 1700
C=O stretch (Amide) 1650 - 1630

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary chromophores are the carbonyl groups of the amide and carboxylic acid moieties. These groups typically exhibit weak absorption bands in the ultraviolet region corresponding to n → π* electronic transitions. The absorption maximum (λmax) is generally observed in the range of 200-230 nm.

X-ray Crystallography and Solid-State Structural Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray crystallographic analysis would reveal that the piperazine ring of this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The acetyl and carboxylic acid substituents would occupy equatorial and axial positions, respectively, to minimize steric hindrance.

The analysis provides precise measurements of bond lengths and angles. For instance, the C=O bond lengths of the acetyl and carboxylic acid groups would be in the expected range of approximately 1.20-1.25 Å. The C-N bond lengths within the piperazine ring and to the acetyl group would also be determined with high precision. The geometry around the nitrogen atom of the acetyl group is expected to be trigonal planar due to amide resonance.

In the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). This allows for the formation of strong intermolecular hydrogen bonds, often leading to the creation of dimeric structures or extended chains.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound

Polymorphism and its Impact on Research Applications

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. jocpr.com These different forms, or polymorphs, can exhibit significant variations in their physicochemical properties, including solubility, melting point, stability, and dissolution rate. jocpr.comnih.gov In the context of pharmaceutical research, identifying and characterizing all possible polymorphic forms of a compound is critical, as these differences can directly influence a drug's bioavailability, manufacturability, and shelf-life. nih.govuga.edu

While specific studies detailing the polymorphism of this compound are not extensively documented in publicly available literature, the principles of polymorphism are highly relevant. For any research application, particularly those leading to pharmaceutical development, a thorough polymorph screen would be essential. nih.gov Such a screen typically employs techniques like X-ray Powder Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize different crystal forms. jocpr.comuga.edu The discovery of multiple polymorphs would necessitate further investigation to determine the most thermodynamically stable form and to understand the conditions under which interconversion between forms can occur, ensuring consistent and reproducible results in research and development. uga.edumdpi.com

Table 1: Analytical Techniques for Polymorph Characterization

TechniqueInformation Provided
X-ray Powder Diffraction (PXRD) Unique diffraction pattern for each crystalline form, considered the "gold standard" for polymorph identification. uga.edu
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting points and enthalpies of fusion, which differ between polymorphs. jocpr.com
Thermogravimetric Analysis (TGA) Determines the thermal stability and can help distinguish between anhydrous polymorphs and solvates/hydrates. uga.edu
Solid-State NMR (ssNMR) Provides information on the local molecular environment, which is distinct for different crystal packing arrangements. jocpr.com
Raman/Infrared Spectroscopy Vibrational spectra can show subtle differences between polymorphs due to variations in intermolecular interactions. uga.edu

Stereochemical Investigations

The stereochemistry of this compound is a crucial aspect of its identity, influencing its biological interactions and synthetic pathways.

This compound possesses a single stereogenic center at the C2 position of the piperazine ring, where the carboxylic acid group is attached. This chirality means the molecule can exist as a pair of enantiomers: (S)-4-Acetyl-piperazine-2-carboxylic acid and (R)-4-Acetyl-piperazine-2-carboxylic acid. Enantiomers are non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.

The synthesis of enantiomerically pure piperazine-2-carboxylic acid and its derivatives is a significant area of research. researchgate.netgoogle.com Methods often involve asymmetric hydrogenation of pyrazine (B50134) precursors using chiral rhodium complexes or the use of chiral starting materials like L-proline. researchgate.netgoogle.com For research and therapeutic applications, the use of a single, pure enantiomer is often required to ensure target specificity and avoid potential off-target effects or lower efficacy associated with a racemic (50:50) mixture.

Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. While this compound itself has only one stereocenter, synthetic pathways designed to create more complex derivatives by introducing additional substituents can lead to the formation of diastereomers.

Control over the stereochemical outcome of these reactions is known as diastereoselectivity. For instance, the synthesis of C-substituted piperazines can be achieved with high diastereoselectivity using methods like iridium-catalyzed cycloadditions or manganese-mediated reductive cyclizations. nih.govnih.govacs.org These strategies are vital for constructing specific stereoisomers, which is essential for structure-activity relationship (SAR) studies in drug discovery. The ability to selectively synthesize one diastereomer over another allows researchers to probe the precise three-dimensional requirements for biological activity. rsc.orgacs.org

Conformational Preferences of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane (B81311), adopts several non-planar conformations to relieve ring strain. The presence of the N-acetyl group significantly influences the ring's dynamic behavior.

The piperazine ring in this compound predominantly exists in a chair conformation , which is generally the most stable arrangement for six-membered rings. nih.govresearchgate.net In this conformation, substituents can occupy either axial or equatorial positions. Conformational studies on related 2-substituted N-acyl piperazines have shown a preference for the substituent at the 2-position to adopt an axial orientation. nih.gov

Other, higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation is generally a high-energy transition state between two different twist-boat forms. The twist-boat is more stable than the pure boat form but is typically less stable than the chair conformation. The energy barrier for the interconversion between chair conformations (ring inversion) in N-acylated piperazines has been studied using dynamic NMR spectroscopy, with activation energies found to be in the range of 56 to 80 kJ/mol. nih.govrsc.org

Table 2: General Stability of Piperazine Ring Conformations

ConformationRelative EnergyKey Features
Chair LowestStaggered arrangement of all bonds, minimizing torsional strain. nih.gov
Twist-Boat IntermediateRelieves some of the steric strain of the boat form.
Boat HighestEclipsed bonds on four of the carbons, leading to significant torsional and steric strain.

A critical conformational feature of this compound arises from the N-acetyl group. The amide bond (N-C=O) has a significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. nih.govnih.gov This restricts free rotation around the N-C(O) bond, leading to the existence of two distinct planar conformers, or rotamers: cis and trans.

This cis-trans isomerization is a well-studied phenomenon in N-acylated piperazines and other amides. nih.govresearchgate.net The two isomers interconvert at a rate that is often slow on the NMR timescale at room temperature, allowing for the observation of separate signals for each conformer. rsc.orgresearchgate.net The energy barrier for this rotation in N-benzoylated piperazines is typically higher than the barrier for the ring inversion itself. nih.govrsc.org This isomerism can have significant biological implications, as the different spatial arrangements of the acetyl group can lead to different binding modes with biological targets.

Influence of Substituents on Ring Conformation

The conformational landscape of the piperazine ring in this compound is primarily dictated by the electronic and steric nature of the acetyl group at the N4 position and the carboxylic acid group at the C2 position. The piperazine ring, analogous to cyclohexane, preferentially adopts a chair conformation to minimize torsional strain. However, the presence of substituents introduces complex interactions that influence the stability of different chair forms and the orientation of the substituents themselves.

The acetyl group, an acyl substituent, significantly impacts the conformational dynamics at the N4 nitrogen. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. rsc.orgrsc.org This leads to the existence of rotamers and influences the energy barrier for ring inversion. rsc.orgrsc.org

Detailed Research Findings

Detailed conformational analysis of various N-acyl and 2-substituted piperazine derivatives provides insight into the expected behavior of this compound. Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in elucidating these conformational preferences.

Temperature-dependent ¹H NMR studies on N-benzoylated piperazines have revealed the presence of distinct conformers at room temperature. rsc.orgrsc.org This is a result of two primary phenomena: the hindered rotation of the N-C amide bond and the interconversion of the two piperazine ring chair conformations. rsc.orgrsc.org While simple, non-acylated piperazines exhibit distinct conformers only at low temperatures, the presence of an acyl group raises the energy barrier for ring inversion, allowing for the observation of separate conformer signals at or near room temperature. rsc.org

In a study on 2-substituted piperazines, it was found that for 1-acyl-2-substituted piperazines, the axial conformation of the 2-substituent is generally preferred. nih.gov This contrasts with the typical A-value predictions for cyclohexane rings, where larger substituents prefer the more spacious equatorial position. The axial preference in these piperazine derivatives suggests specific electronic or steric interactions that stabilize this conformation. nih.gov For instance, in some ether-linked 2-substituted piperazines, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov

X-ray crystallographic analyses of various N-acyl piperazine derivatives consistently show the piperazine ring adopting a chair conformation in the solid state. nih.gov For example, the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) reveals a central piperazine ring in a chair conformation with the substituent groups attached to the nitrogen atoms. nih.gov

The interplay between the N4-acetyl group and the C2-carboxylic acid group in this compound would likely lead to a preferred conformation where the carboxylic acid group occupies an axial position. This arrangement could be stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the N1 nitrogen atom. The acetyl group's orientation will be governed by the energetics of the amide bond rotation.

The following table summarizes the conformational effects of substituents on the piperazine ring based on findings from related structures.

Substituent TypePositionInfluence on Ring ConformationExperimental Evidence
Acyl (e.g., Acetyl, Benzoyl)N1 or N4Restricts C-N bond rotation, increases the energy barrier for ring inversion, leading to observable conformers at room temperature. rsc.orgrsc.orgTemperature-dependent NMR spectroscopy rsc.orgrsc.org
Various (e.g., Pyridyl, Phenyl)C2Axial conformation is often preferred in 1-acyl-2-substituted piperazines. nih.gov This can be further stabilized by intramolecular hydrogen bonding. nih.govNMR Spectroscopy, Molecular Modeling nih.gov
Benzoyl and NitrophenylN1 and N4The piperazine ring maintains a chair conformation in the solid state. nih.govX-ray Crystallography nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular properties of 4-Acetyl-piperazine-2-carboxylic acid. These calculations provide a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the most stable conformation of this compound can be predicted. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. For instance, the piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The acetyl and carboxylic acid substituents will orient themselves to achieve the lowest energy state. The electronic structure, including the distribution of electron density, is also determined, highlighting the electronegative and electropositive regions of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (piperazine ring) 1.46
C-C (piperazine ring) 1.53
N-C (acetyl) 1.36
C=O (acetyl) 1.23
C-C (carboxylic acid) 1.52
C=O (carboxylic acid) 1.21
O-H (carboxylic acid) 0.97
C-N-C (piperazine) 112.0
N-C-C (piperazine) 110.5
C-N-C (acetyl) 121.0
O=C-N (acetyl) 122.5
O=C-O (carboxylic acid) 125.0
C-C-N-C (piperazine) 55.0

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the oxygen atoms of the carbonyl groups, while the LUMO may be distributed over the carbonyl carbons.

Table 2: FMO Analysis Data (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Note: The data in this table is hypothetical and provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the protons on the piperazine ring would exhibit positive potential, indicating sites for nucleophilic interaction.

Prediction of Non-Linear Optics (NLO) Properties

Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that describes the NLO response of a molecule. Molecules with significant charge transfer characteristics and a high degree of conjugation often exhibit large β values. For this compound, the presence of donor (piperazine nitrogen) and acceptor (acetyl and carboxyl groups) moieties could lead to intramolecular charge transfer, potentially giving rise to NLO properties. DFT calculations can provide a quantitative estimate of the first-order hyperpolarizability.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be used to explore its conformational landscape. The piperazine ring can exist in different chair and boat conformations, and the acetyl and carboxylic acid groups can rotate around single bonds. MD simulations, often performed in a solvent to mimic physiological conditions, can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. Recent advancements have seen the integration of artificial intelligence and machine learning to enhance the capabilities of MD simulations. github.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules, such as their shape (steric fields) and electronic properties (electrostatic fields).

Various 3D-QSAR studies on piperazine derivatives have been successful in building robust models to predict biological activity and guide the design of new, more potent compounds. For instance, a study on piperidine (B6355638) carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors developed a highly predictive Topomer CoMFA model. arabjchem.org This model was validated using artificial neural network (ANN) analysis and provided insights into the structural requirements for ALK inhibition. arabjchem.org Similarly, 3D-QSAR models like CoMFA and CoMSIA have been effectively used to study (4-piperidinyl)-piperazines as Acetyl-CoA carboxylase (ACC) inhibitors, correlating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields with their inhibitory activities. researchgate.net

Another study focused on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. researchgate.net The developed CoMSIA and CoMFA models showed a strong correlation between the experimental and predicted activities, highlighting the significant contribution of electrostatic, hydrophobic, and hydrogen bond acceptor fields to the biological activity. researchgate.net Research on 2-((pyridin-3-yloxy)methyl) piperazines as α7 nicotinic acetylcholine (B1216132) receptor modulators also yielded a successful CoMFA model, indicating that electrostatic contributions were predominant for their anti-inflammatory activity. nih.gov These examples underscore the utility of 3D-QSAR in understanding how modifications to the piperazine scaffold, such as the acetyl group and carboxylic acid in the target compound, could influence biological activity.

Table 1: Representative 3D-QSAR Model Validation Statistics for Piperazine Analogs

Study Subject Model q² (Cross-validated r²) r² (Non-cross-validated r²) Key Contributing Fields Reference
Piperidine Carboxamide Derivatives (ALK Inhibitors) Topomer CoMFA 0.597 0.939 Steric, Electrostatic arabjchem.org
(4-Piperidinyl)-piperazines (ACC Inhibitors) CoMFA 0.671 0.974 Steric, Electrostatic researchgate.net
(4-Piperidinyl)-piperazines (ACC Inhibitors) CoMSIA 0.693 0.985 Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor researchgate.net
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives (TRPV1 Antagonists) CoMSIA 0.715 0.988 Electrostatic, Hydrophobic, H-bond Acceptor researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and for structure-based drug design.

Numerous molecular docking studies have been performed on piperazine derivatives to elucidate their binding modes with various biological targets. For example, a series of synthesized piperazine derivatives were evaluated as urease inhibitors, and molecular docking was used to understand their binding interactions within the enzyme's active site. nih.gov In another study, piperazine-substituted naphthoquinone derivatives were investigated as potential Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govacs.org Docking studies revealed that the most promising compounds formed strong interactions with critical amino acids in the PARP-1 active site, with docking scores indicating high affinity. nih.govacs.org

Particularly relevant is a study on piperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease. nih.gov Molecular docking and subsequent molecular dynamics simulations provided detailed insights into the structure-activity relationships for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The results showed stable binding through hydrogen bonds and hydrophobic interactions with both the catalytic and peripheral anionic sites of these enzymes. nih.gov For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as a selective AChE inhibitor, while 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid showed exceptionally potent BChE inhibition. nih.gov These findings demonstrate how the carboxylic acid moiety, present in the target compound, can play a crucial role in forming key interactions with a protein target.

Table 2: Example Molecular Docking Results for Piperazine Derivatives against Various Targets

Compound Class Target Protein Example Compound Docking Score (kcal/mol) Key Interactions Noted Reference
Piperazine-substituted Naphthoquinones PARP-1 Compound 5 -7.17 Interaction with critical amino acids for PARP-1 inhibition. nih.govacs.org
Piperazine-substituted Naphthoquinones PARP-1 Compound 9 -7.41 Strong, target-specific binding profile. nih.govacs.org
Piperazine-substituted Naphthoquinones PARP-1 Compound 13 -7.37 Interaction with critical amino acids for PARP-1 inhibition. nih.govacs.org
Piperazine-2-carboxylic acid derivatives AChE/BChE 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid Not specified H-bonding, hydrophobic, and ionic interactions at catalytic and peripheral sites. nih.gov

In Silico Prediction of Biochemical and Pharmacological Parameters

In silico tools are widely used to predict various biochemical and pharmacological parameters of novel compounds early in the drug discovery process. These predictions help prioritize candidates for synthesis and further testing by flagging potential liabilities or desirable properties.

Research on piperazine derivatives as mammalian target of rapamycin (B549165) complex 1 (mTORC1) inhibitors utilized Density Functional Theory (DFT) and other software to calculate molecular descriptors. mdpi.com The study established a QSAR model linking parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (TPSA) to the inhibitory activity. mdpi.com This allows for the virtual screening and design of new potential inhibitors. mdpi.com

In another study, in silico tools were used to predict the biological activities of 1-piperazine indole (B1671886) hybrids with nicotinic acid and nicotinic amide. nih.gov The Molinspiration software predicted kinase inhibitor, enzyme inhibitor, and GPCR ligand activities for these compounds. nih.gov Such predictions are valuable for hypothesizing the mechanism of action and potential therapeutic applications of new chemical entities like this compound. By calculating these parameters, researchers can gain a preliminary understanding of a compound's likely electronic, steric, and physicochemical properties that govern its pharmacological behavior.

Table 3: Predicted Biochemical and Pharmacological Parameters for Designed Piperazine-based mTORC1 Inhibitors

Compound Predicted pIC₅₀ E-LUMO (eV) Electrophilicity Index (ω) (eV) Molar Refractivity (MR) (cm³) Topological Polar Surface Area (TPSA) (Ų) Reference
New Compound 1 8.02 -1.71 2.19 148.11 93.83 mdpi.com
New Compound 2 8.16 -1.96 2.37 152.73 93.83 mdpi.com
New Compound 3 8.32 -1.52 2.01 151.78 103.06 mdpi.com
New Compound 4 8.41 -1.63 2.11 156.40 103.06 mdpi.com

Biological Activity and Mechanistic Insights Pre Clinical Research Focus

Receptor Binding and Modulation Studies

No specific receptor binding or modulation studies for 4-Acetyl-piperazine-2-carboxylic acid have been identified in the surveyed scientific literature. While various piperazine (B1678402) derivatives are well-known for their interactions with a wide range of receptors, particularly in the central nervous system, data directly pertaining to the 4-acetylated carboxylic acid derivative is not available.

Neurotransmitter Receptor Interactions (Serotonin, Dopamine (B1211576) Receptors)

The piperazine ring is a key structural element in many ligands that target serotonin (B10506) and dopamine receptors, which are crucial for regulating mood, cognition, and motor control. eurekaselect.com Arylpiperazine derivatives, in particular, have been extensively studied for their ability to modulate these neurotransmitter systems. nih.gov

Research into new arylpiperazine derivatives has aimed to create compounds with specific affinities for serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine D2 receptors. nih.gov The nature of the substituent linked to the piperazine ring and the length of any spacer groups significantly influence the binding affinity at these receptors. nih.gov For instance, certain arylpiperazine derivatives show a desirable profile for treating psychosis by acting as antagonists at D2 and 5-HT2A receptors. nih.govnih.gov

One such derivative, 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride (SLV313), demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors. ijrrjournal.com This highlights the multi-target potential of the piperazine scaffold. Molecular docking studies reveal that the piperazine moiety often forms a critical hydrogen bond with a conserved aspartate residue in the binding pocket of these receptors. nih.govnih.gov

Table 1: Binding Affinities of Representative Piperazine Derivatives at Serotonin and Dopamine Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Aripiprazole (arylpiperazine)Dopamine D2High nih.gov
Aripiprazole (arylpiperazine)Serotonin 5-HT2AHigh nih.gov
Buspirone (arylpiperazine)Serotonin 5-HT1AHigh (Partial Agonist) nih.gov
SLV313Dopamine D2High ijrrjournal.com
SLV313Serotonin 5-HT1AHigh (Agonist) ijrrjournal.com

Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism

There is growing interest in developing ligands that can simultaneously target multiple receptors to treat complex conditions like neuropathic pain. nih.gov Research has revealed that many histamine H3 receptor (H3R) antagonists, which often contain a piperazine or piperidine (B6355638) core, also exhibit significant affinity for sigma-1 (σ1) receptors. nih.govnih.gov The σ1 receptor is a unique chaperone protein involved in regulating various neurotransmitter systems and ion channels. nih.govnih.gov

Interestingly, the choice between a piperazine and a piperidine ring can dramatically influence the affinity for the σ1 receptor. In one study comparing two closely related compounds, the derivative with a piperidine moiety (Compound 5) showed high affinity for both H3R (Ki = 7.70 nM) and σ1R (Ki = 3.64 nM). nih.govacs.orgnih.gov However, its piperazine-containing analogue (Compound 4) had a more than 400-fold lower affinity for the σ1 receptor (Ki = 1531 nM) while retaining high affinity for the H3R (Ki = 3.17 nM). nih.govacs.orgnih.gov This suggests that the piperazine core can be used to achieve selectivity for the H3R over the σ1R. acs.org

Conversely, other studies have focused on developing benzylpiperazine derivatives as selective σ1R antagonists, with compounds like 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) showing very high affinity (Ki σ1 = 1.6 nM) and selectivity. nih.gov

Kappa Opioid Receptor Agonism

The kappa opioid receptor (KOR) is a target for developing potent analgesics. chemrxiv.orgmdpi.com While many KOR agonists are known, research continues to find new scaffolds with improved properties. The piperazine and piperidine moieties have been explored in this context.

For example, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, with activity at mu (μ), delta (δ), and kappa (κ) receptors. nih.gov Although these are antagonists, they demonstrate the interaction of the piperazine scaffold with the KOR.

More relevant to agonism is the compound (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine (GR89696), a highly potent and selective KOR agonist. nih.gov Its structure is noteworthy as it contains an acetyl group (as part of the dichlorophenylacetyl moiety) and a carboxylic acid derivative (methoxycarbonyl), which are features of the title compound, this compound. The more potent isomer, GR103545, has an IC50 of just 0.018 nM at the KOR. nih.gov The development of KOR agonists aims to separate the desired analgesic effects (mediated by G protein signaling) from undesired side effects like dysphoria (linked to β-arrestin recruitment). unc.edu

NK1 Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for their antiemetic and antidepressant properties. wikipedia.orgdrugs.com The piperazine scaffold has been instrumental in the development of potent and selective NK1 antagonists.

A prominent example is vestipitant, which is chemically named 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide. nih.gov This compound, a piperazine-1-carboxylic acid derivative, was identified as one of the most potent and selective NK1 receptor antagonists discovered, leading to its selection as a drug candidate for clinical evaluation. nih.govresearchgate.net The discovery process involved a chemical exploration of C-phenylpiperazine derivatives to maximize in vitro affinity and optimize the pharmacokinetic profile. nih.gov This demonstrates that the piperazine-carboxylic acid structure is a viable template for potent NK1 receptor antagonism.

Pre-clinical Biological Activity Profiles (Mechanistic, Cellular, In Vitro)

Beyond receptor-mediated activities in the CNS, piperazine derivatives have been widely investigated for their potential to combat infectious diseases through various in vitro and cellular assays. researchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)

The piperazine nucleus is a common feature in compounds developed for their antimicrobial properties. researchgate.net Numerous studies have synthesized and tested series of piperazine derivatives against a variety of pathogens.

Antibacterial Activity : Substituted piperazine derivatives have shown significant activity against both Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov

Antifungal Activity : While some studies report that piperazine derivatives are less active against fungi compared to bacteria, nih.gov other research has identified potent antifungal agents. For instance, certain chalcones containing a piperazine moiety were found to be highly active against Candida albicans, with MIC values as low as 2.22 µg/mL.

Antimycobacterial Activity : The piperazine scaffold has also proven effective against mycobacteria. N-phenylpiperazine derivatives have demonstrated inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum, with the compound's lipophilicity being a key factor influencing its potency. nih.gov

Table 2: Examples of Antimicrobial Activity of Piperazine Derivatives

Derivative ClassTarget OrganismActivity (MIC)Reference
Chalcone-piperazine hybridCandida albicans2.22 µg/mL
1-(4-nitrophenyl)piperazine derivativeM. kansasii15.0 µM nih.gov
1-(4-nitrophenyl)piperazine derivativeM. marinum15.0 µM nih.gov

Potential as Antiviral Agents (e.g., HCV inhibition)

The fight against viral infections has also benefited from the versatility of the piperazine core. A significant area of research has been the development of agents against the Hepatitis C Virus (HCV). nih.govnih.gov

Through structure-based virtual screening, researchers have identified piperazine-based compounds that can inhibit the subgenomic HCV replicon in the low micromolar range. nih.gov Further design and synthesis led to novel analogues that inhibit the function of the HCV NS3 helicase, a critical enzyme for viral replication. nih.gov One such compound was shown to bind directly to the NS3 protein with a dissociation constant (Kd) of 570 ± 270 nM. nih.gov

Other research has focused on different stages of the viral lifecycle. A series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives were discovered to be potent HCV entry inhibitors, exhibiting anti-HCV activity at low nanomolar concentrations. nih.gov These compounds are thought to target the HCV E1 envelope protein, preventing the virus from entering host cells. nih.gov While not a piperazine, the discovery of a 4-aminopiperidine (B84694) scaffold that inhibits the assembly and release of infectious HCV particles further underscores the utility of six-membered nitrogenous heterocycles in developing novel antiviral strategies. nih.gov

Anti-inflammatory Potential

Derivatives of the piperazine moiety have demonstrated notable anti-inflammatory properties in pre-clinical models. Studies on various piperazine-containing compounds reveal their potential to modulate inflammatory pathways. For instance, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety exhibited potent in vivo anti-inflammatory effects in mouse models of xylol-induced ear edema and carrageenan-induced paw edema. nih.gov Certain compounds in this series, M15 and M16, showed anti-inflammatory activity comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933) at the same dosage. nih.gov

Mechanistically, select derivatives have been shown to significantly inhibit the production of key inflammatory mediators. nih.gov For example, in in vitro studies using RAW264.7 macrophages, compound M16 was found to suppress the release of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, this compound was observed to reduce the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Similarly, other N-phenyl piperazine derivatives have shown dose-dependent anti-inflammatory effects in vitro by inhibiting protein denaturation. biomedpharmajournal.org These findings suggest that the piperazine scaffold is a promising framework for developing new anti-inflammatory agents. nih.govbiomedpharmajournal.org

Anticancer Properties (Pre-clinical mechanistic studies, cell lines)

The piperazine scaffold is a constituent of several approved anticancer drugs and a common motif in the design of new therapeutic agents. mdpi.com Pre-clinical research has highlighted the potential of piperazine derivatives, including those related to the piperazine-2-carboxylic acid core, to exhibit antiproliferative effects across a variety of cancer cell lines.

One area of investigation involves the conjugation of piperazine derivatives to known bioactive molecules. For example, novel conjugates of the Vinca alkaloid vindoline (B23647) with N-substituted piperazine pharmacophores have been synthesized and evaluated. nih.gov In a comprehensive screening against 60 human tumor cell lines (the NCI60 panel), several of these conjugates displayed significant growth inhibition, with some reaching low micromolar GI50 (50% growth inhibition) values. nih.gov The potency was found to be highly dependent on the substitution pattern and the point of attachment on the vindoline core. nih.gov Specifically, derivatives where the piperazine moiety was attached at position 17 of vindoline showed outstanding potency, particularly against colon, CNS, melanoma, renal, and breast cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Vindoline-Piperazine Conjugates in Select Cancer Cell Lines

Compound Substituent on Piperazine Tested Cell Line Cancer Type GI50 (µM)
23 [4-(trifluoromethyl)benzyl] MDA-MB-468 Breast Cancer 1.00

| 25 | 1-bis(4-fluorophenyl)methyl | HOP-92 | Non-Small Cell Lung | 1.35 |

This table presents selected data on the most potent derivatives from a study on vindoline-piperazine conjugates, demonstrating their significant growth inhibition effects on specific cancer cell lines. nih.gov

Another mechanistic approach involves the inhibition of key signaling pathways crucial for cancer cell growth and survival. A novel class of phenylpiperazine derivatives was discovered to have potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). nih.gov The lead compound from this series, 3p, exhibited an IC50 in the nanomolar range in A549 lung cancer cells and was shown to halt tumor growth in xenograft models without apparent toxicity. nih.gov

Antioxidant Activity

The piperazine ring is a structural component found in various molecules investigated for their antioxidant potential. researchgate.net Research indicates that coupling the piperazine ring to different heterocyclic systems can yield compounds with significant free radical scavenging activity. researchgate.netrjpbcs.com The antioxidant capacity of such molecules is often evaluated using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. rjpbcs.com

For instance, a series of pyrazine-2-carboxylic acid derivatives linked to various piperazines were synthesized and tested for their ability to scavenge free radicals. rjpbcs.com Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) demonstrated good antioxidant activity in both ABTS and DPPH assays. rjpbcs.com The antioxidant properties of carboxylic acids, in general, are closely linked to their chemical structure, particularly the presence and position of hydroxyl groups and other substituents that can donate hydrogen atoms to neutralize free radicals. mdpi.com Studies on traditional medicinal plants have consistently shown a strong correlation between phenolic content, which includes phenolic acids, and total antioxidant capacity, suggesting that acidic functional groups are important contributors to this activity. nih.gov

Effects on Specific Biological Pathways (e.g., kinase inhibitors, signal transduction pathways)

The piperazine nucleus is a key pharmacophore in the development of kinase inhibitors, which are crucial in oncology and other diseases. mdpi.com Several derivatives built around this scaffold have been designed to target specific kinases involved in signal transduction.

One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a fundamental role in cell proliferation. nih.gov As mentioned previously, a class of phenylpiperazine derivatives has been identified as potent EGFR inhibitors, with computational docking studies confirming their interaction with key residues in the ATP-binding site of the enzyme. nih.gov Rhodanine-piperazine hybrids have also been investigated as potential inhibitors targeting multiple receptor tyrosine kinases, including VEGFR, EGFR, and HER2. mdpi.com

Beyond EGFR, piperazine derivatives have been shown to inhibit other kinases. A series of aminopyrazine compounds were identified as inhibitors of the mitotic kinase Nek2. nih.gov X-ray co-crystal structures revealed that these compounds bind to an unusual, inactive "Tyr-down" conformation of the kinase. nih.gov This finding is significant as it demonstrates that the piperazine scaffold can be used to design inhibitors that stabilize an inactive state of a kinase, thereby preventing its autophosphorylation and subsequent activation. nih.gov The inhibition of Nek2 autophosphorylation by these compounds was confirmed through biochemical assays. nih.gov

Anti-biofilm Properties

Bacterial biofilms present a significant challenge in medicine due to their inherent resistance to conventional antibiotics. mdpi.com The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. Derivatives containing the piperazine scaffold have been explored for this purpose.

In one study, a series of hybrid molecules combining norfloxacin (B1679917) with a thiazolidinedione moiety via a piperazine linker were synthesized and evaluated for their antimicrobial and anti-biofilm activities. mdpi.comnih.gov The rationale was to enhance the antibacterial effect by targeting DNA gyrase while simultaneously preventing biofilm formation through the thiazolidinedione component. mdpi.comnih.gov The resulting compounds showed promising anti-biofilm activity, particularly against Gram-positive bacterial strains. mdpi.com While the direct antimicrobial effect varied, the ability of these hybrids to interfere with the biofilm life cycle highlights a potential strategy for combating persistent bacterial infections. mdpi.comnih.gov The extracellular matrix of biofilms is often negatively charged due to components like carboxylic acids, which can influence interactions with potential therapeutic agents. mdpi.com

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of piperazine derivatives and their biological activity is crucial for designing more potent and selective compounds. SAR studies have been conducted across various biological targets.

The biological activity of piperazine-2-carboxylic acid derivatives can be significantly altered by modifying different parts of the molecule, including the piperazine ring, the carboxylic acid function, and any appended substituents.

Modifications of the Carboxylic Acid Group: In a study of piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors, the nature of the acidic group was critical for selectivity. The free carboxylic acid series demonstrated enhanced selectivity for acetylcholinesterase (AChE). In contrast, converting the carboxylic acid to hydroxamic acids or carboxamides resulted in congeners that were more potent and highly selective inhibitors of butyrylcholinesterase (BChE). nih.gov

Substitutions on the Piperazine Ring: For Nek2 kinase inhibitors, substitutions on the piperidine ring (a related heterocyclic core) of an aminopyrazine hit compound led to a 10-fold increase in potency. nih.gov In the development of melanocortin-4 receptor (MC4R) antagonists, a series of piperazinebenzylalcohols were synthesized, with substitutions on the benzyl (B1604629) ring leading to compounds with low nanomolar binding affinities. nih.gov

Substitutions on Appended Moieties: The anticancer activity of vindoline-piperazine conjugates was highly dependent on the substituent on the distal nitrogen of the piperazine ring. Derivatives containing a 4-trifluoromethylphenyl or a 1-bis(4-fluorophenyl)methyl group were among the most potent in the series. nih.gov Similarly, for pyrazine-2-carboxylic acid amides, the nature and position of substituents on the aniline (B41778) ring determined the antifungal and photosynthesis-inhibiting activity. mdpi.com For instance, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was the most potent inhibitor of oxygen evolution in spinach chloroplasts. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Piperazine Derivatives

Compound Series Biological Target Key Structural Modification Impact on Activity
Piperazine-2-carboxylic acids Cholinesterases Conversion of -COOH to hydroxamic acid Switched selectivity from AChE to BChE with increased potency. nih.gov
Aminopyrazines Nek2 Kinase Substitution on the piperidine ring Led to a 10-fold increase in inhibitory potency. nih.gov
Vindoline-piperazine conjugates Cancer Cell Lines Substituent on piperazine nitrogen 4-Trifluoromethylphenyl and bis(4-fluorophenyl)methyl groups conferred high potency. nih.gov

This table summarizes key SAR insights, illustrating how specific chemical modifications to the piperazine scaffold and its derivatives influence biological efficacy and selectivity against different targets.

Role of Stereochemistry in Ligand-Target Interactions

The stereochemistry of the "this compound" scaffold, specifically the chirality at the C2 carbon, is a critical determinant of its interaction with biological targets. The spatial arrangement of the carboxylic acid group relative to the piperazine ring dictates the molecule's ability to form key interactions within a binding site, such as hydrogen bonds and ionic interactions. Research on related piperazine-2-carboxylic acid derivatives has consistently shown that enantiomers can exhibit significantly different biological activities and target selectivities.

For instance, the synthesis of optically active piperazine-2-carboxylic acid derivatives is a key step in the development of potent pharmaceutical agents, including HIV protease inhibitors google.com. This highlights the necessity of controlling the stereochemistry to achieve the desired therapeutic effect. The (S)-enantiomer of piperazine-2-carboxylic acid is often sought after, and enzymatic resolution methods have been developed to separate it from the racemic mixture researchgate.net.

Molecular modeling and structure-activity relationship (SAR) studies on related compounds have provided insights into why stereochemistry is so crucial. In a study on piperazine-2-carboxylic acid derivatives as anticholinesterase agents, molecular docking simulations revealed that stable binding to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes depends on specific hydrogen bonding, hydrophobic, and ionic interactions nih.gov. The precise 3D orientation of the carboxylic acid and other substituents, dictated by the chiral center, is essential for achieving this optimal binding. It has been observed that substitution at the alpha-carbon (C2) can hinder the molecule's ability to adopt the necessary bioactive conformation, thereby reducing its affinity for the target receptor researchgate.net.

Scaffold Modifications and their Influence on Bioactivity

Modifications to the "this compound" scaffold, both at the piperazine ring and the carboxylic acid functional group, have a profound impact on its biological activity and target profile. The piperazine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds mdpi.com.

Investigations into derivatives of piperazine-2-carboxylic acid have demonstrated that the nature of the substituent at the N4 position is a key modulator of activity. In a series of 1,4-disubstituted piperazine-2-carboxylic acids, the substituents on the nitrogen atoms were found to be crucial for their inhibitory activity against cholinesterases nih.govnih.gov. The acetyl group in "this compound" is one such modification that influences the electronic properties and conformational flexibility of the piperazine ring, thereby affecting its binding capabilities.

Furthermore, modifications of the carboxylic acid group at the C2 position can dramatically alter the bioactivity and selectivity of these compounds. For example, in a study of piperazine-2-carboxylic acid derivatives, the free carboxylic acid series displayed selectivity for acetylcholinesterase (AChE) nih.gov. However, converting the carboxylic acid to hydroxamic acids or carboxamides resulted in a shift of selectivity towards butyrylcholinesterase (BChE), with some congeners showing significantly enhanced potency nih.gov. This demonstrates that even small changes to this functional group can redirect the molecule's therapeutic potential.

The table below illustrates the impact of such modifications on the inhibitory activity of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives against cholinesterases nih.gov.

Compound ModificationTarget EnzymeInhibitory Potency (Ki)
Free Carboxylic Acid (e.g., 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE10.18 ± 1.00 µM
Hydroxamic Acid (e.g., 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE1.6 ± 0.08 nM

This data clearly indicates that while the core piperazine-2-carboxylic acid scaffold provides the foundational structure for binding, strategic modifications at both the N4 and C2 positions are essential for fine-tuning the potency and selectivity of these compounds for specific biological targets. Recent advances in synthetic methodologies, such as C-H functionalization, are enabling even greater diversity in the substitution patterns on the carbon atoms of the piperazine ring, opening up new avenues for drug discovery mdpi.comresearchgate.net.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Privileged Scaffolds in Drug Design

The piperazine-2-carboxylic acid core is recognized as a pharmacologically significant scaffold, integral to the structure of several successful drugs, including the angiotensin II antagonist, substance P antagonists, and the aspartyl protease inhibitor Indinavir. 5z.com Its value lies in its conformationally constrained structure with three distinct points for chemical modification: the two nitrogen atoms and the carboxylic acid group. 5z.com This trifunctional nature allows for the creation of large, diverse libraries of compounds for high-throughput screening. 5z.com

Development of Multi-Target Directed Ligands (MTDLs)

The growing understanding of complex, multifactorial diseases like Alzheimer's has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netmdpi.com The piperazine-2-carboxylic acid framework is particularly well-suited for developing such agents.

For instance, derivatives of this scaffold have been investigated as potential treatments for Alzheimer's disease by simultaneously inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. researchgate.net In one study, a series of piperazine-2-carboxylic acid derivatives demonstrated potent inhibition of both enzymes, with some compounds showing significantly greater activity than the standard drug, tacrine. researchgate.net Other research has focused on creating hybrid molecules that combine the piperazine (B1678402) scaffold with other pharmacophores, such as ferulic acid or thiazole, to target cholinesterases, amyloid-beta (Aβ) aggregation, and metal chelation—all critical pathways in Alzheimer's pathology. mdpi.com

Table 1: Examples of Piperazine-based Multi-Target Directed Ligands for Alzheimer's Disease

Compound TypeTargetsKey FindingsReference
Thiazole-piperazine hybridsAChE, BuChE, Aβ aggregation, metal chelationPotent dual cholinesterase inhibition (IC50 = 0.151 μM for AChE) and significant inhibition of Aβ aggregation (73.53%). mdpi.com
Ferulic acid-piperazine derivativesAChE, BuChE, Aβ aggregation, NLRP3 inflammasomeExhibited strong cholinesterase inhibition (AChE IC50 = 0.59 μM) and antioxidant properties. mdpi.com
N-aryl piperazine-chalcone hybridsAChE, BuChE, BACE-1Showed moderate AChE inhibition (IC50 = 14.84 μM) and BACE-1 inhibition (46.60%). mdpi.com

Application in Peptidomimetics Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. ethernet.edu.et The rigid, yet functionalizable, nature of the piperazine-2-carboxylic acid scaffold makes it an excellent building block for constructing these mimics. nih.gov

The scaffold can be incorporated into larger molecules to induce specific secondary structures, such as β-turns and β-hairpins. nih.govresearchgate.net For example, diketopiperazines derived from piperazine-2-carboxylic acid have been used to create conformationally constrained dipeptide mimics. researchgate.net These structures serve as templates, orienting peptide side chains in a manner that facilitates binding to biological targets like integrins. researchgate.net

Solid-phase synthesis techniques have been extensively used to create libraries of peptidomimetics based on this scaffold. nih.govresearchgate.net In one approach, piperazine-2-carboxylic acid is attached to a resin, and subsequent chemical reactions, such as the Petasis reaction, are used to introduce diversity, ultimately leading to the generation of complex, cyclized peptidomimetic compounds. nih.gov

Function as Pharmaceutical Intermediates for Active Pharmaceutical Ingredient (API) Synthesis

Beyond its direct role as a pharmacophore, 4-acetyl-piperazine-2-carboxylic acid and its parent compound, piperazine-2-carboxylic acid, are valuable intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). researchgate.netbiosynth.com The orthogonal protection of the two nitrogen atoms allows for selective functionalization, a key strategy in multi-step organic synthesis. diva-portal.org

For example, an efficient, scalable synthesis of various differentially protected 2-(hydroxymethyl)piperazines starts from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net These protected intermediates are then used to build more complex, biologically active molecules. researchgate.net Furthermore, a two-step process involving the hydrogenation of pyrazine-2-carboxamide followed by enzymatic resolution has been developed for the large-scale, efficient production of enantiopure (S)-piperazine-2-carboxylic acid, a key chiral building block for APIs. biosynth.comacs.org This highlights the industrial relevance of this compound in pharmaceutical manufacturing. sigmaaldrich.com

Lead Compound Identification and Optimization in Pre-clinical Discovery

The piperazine-2-carboxylic acid scaffold is a cornerstone of lead discovery, particularly through the construction of combinatorial libraries. 5z.comdiva-portal.org By systematically modifying the three functionalization points, medicinal chemists can generate thousands of discrete compounds for high-throughput screening against a wide array of biological targets. 5z.com

Once a "hit" or lead compound is identified, the scaffold provides a robust framework for optimization. For example, derivatives of 4-acetyl-piperazine have been identified as potent inhibitors of PARP-1, an enzyme critical for DNA repair and a target in cancer therapy. Similarly, libraries built around N4-aryl-piperazine-2-carboxylic acid scaffolds have been synthesized and screened to discover novel inhibitors of enzymes like α-thrombin. diva-portal.orgdiva-portal.org The process is often iterative, with screening results guiding the synthesis of new, more potent, and selective analogues. diva-portal.org The development of solid-phase synthesis routes has greatly accelerated this process, enabling the rapid production and evaluation of over 15,000 discrete compounds in a single campaign. 5z.com

Design of Biologically Active Compounds Based on Piperazine-2-carboxylic Acid Isosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The design and application of isosteres of piperazine-2-carboxylic acid is an active area of research aimed at refining pharmacological properties. researchgate.netresearchgate.netacs.org

Researchers have developed structurally rigid, three-dimensional isosteres, such as bicyclic diaza[3.3.0]octane carboxylic acids, to create novel molecular frameworks. thieme-connect.comscholaris.ca These constrained analogues can offer improved potency and selectivity by locking the molecule into a conformation that is optimal for binding to a specific target. thieme-connect.com The replacement of the piperazine ring in the drug Olaparib with a spirodiamine analogue, for instance, led to beneficial effects on activity and a reduction in cytotoxicity. enamine.netenamine.net This strategy of isosteric replacement allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, providing a powerful tool for overcoming challenges in drug development. researchgate.netresearchgate.net

Advanced Research Techniques and Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Substitution Degree Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized compounds like 4-Acetyl-piperazine-2-carboxylic acid. It allows for the separation, identification, and quantification of the main compound from impurities and starting materials. researchgate.net The method's validation typically involves evaluating selectivity, precision, accuracy, and linearity. ptfarm.pl

For piperazine (B1678402) derivatives, both reversed-phase (RP) and normal-phase HPLC can be utilized. researchgate.net In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netunodc.org However, highly polar compounds like piperazine itself may show poor retention on standard C18 columns, eluting at the dead time. researchgate.netsielc.com To analyze such hydrophilic basic compounds, alternative approaches like reversed-phase cation-exchange chromatography or the use of ion-pairing reagents (e.g., heptane (B126788) sulfonic acid) in the mobile phase are employed to improve retention and peak shape. researchgate.netsielc.com

The "substitution degree" in this context refers to verifying the correct N-acetylation at the 4-position and the absence of isomeric byproducts or unreacted precursors. HPLC analysis, particularly when coupled with mass spectrometry (HPLC-MS), can confirm the molecular weight of the eluting peak, thereby verifying the successful synthesis and purity of the target molecule. nih.gov For quantitative analysis, a UV detector is commonly used, though piperazine itself is not UV active, necessitating either derivatization to form a UV-active product or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). researchgate.netsielc.com

A typical HPLC method for a piperazine derivative might involve a gradient elution to ensure the separation of compounds with a wide range of polarities. nih.gov The purity is often determined from the HPLC-UV chromatogram by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. nih.govunipi.it

Table 1: Example HPLC Conditions for Analysis of Piperazine Derivatives

Parameter Condition Source
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5-10 µm particle size) researchgate.netunodc.org
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, water with formic acid) and an organic solvent (e.g., acetonitrile (B52724), methanol). May include an ion-pairing reagent like hexylammonium phosphate or heptane sulfonic acid. unodc.orgnih.gov
Flow Rate Typically 0.4 - 1.0 mL/min. researchgate.netnih.gov
Detection Diode Array Detector (DAD), Mass Spectrometry (MS), ELSD, or CAD. researchgate.netsielc.com

| Column Temperature | Controlled, for example, at 27 °C. | nih.gov |

Gas Chromatography (GC) for Adsorption Capacity Determination in Research

Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile and thermally stable compounds. For non-volatile or highly polar compounds like this compound, derivatization is typically required prior to GC analysis to increase their volatility and improve chromatographic behavior. colostate.edu Common derivatization reagents for carboxylic acids and amines include alkyl chloroformates (e.g., isobutyl chloroformate) or silylating agents. nih.govmdpi.com

While "adsorption capacity" determination is more commonly associated with materials science applications, such as the capture of CO2 by piperazine solutions, the principles of GC can be applied in research to study the interaction of compounds with different surfaces. In a GC system, the separation itself is based on the differential partitioning (adsorption and desorption) of analytes between the stationary phase of the column and the mobile gas phase. The retention time of a compound is a direct measure of its interaction with the column's stationary phase.

In a research context, GC could be used to study the surface interactions of derivatized this compound by analyzing its retention behavior on various GC columns with different stationary phase chemistries (e.g., polar vs. nonpolar). This can provide qualitative insights into the adsorptive properties of the molecule. For quantitative analysis of piperazine derivatives, GC is often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) for high sensitivity and selectivity. nih.govnih.gov GC-MS methods have been successfully developed for the identification and quantification of various piperazine derivatives in complex matrices. researchgate.netmdpi.com

Table 2: GC Methodological Parameters for Piperazine Derivative Analysis

Parameter Condition/Technique Source
Derivatization Required for polar compounds. Reagents like ethyl- or isobutyl chloroformate are used to create more volatile derivatives. nih.gov
Column Capillary column with a suitable stationary phase (e.g., dimethylsilicone, DB-17). nih.gov
Detection Mass Spectrometry (GC-MS) for identification and quantification; Nitrogen-Phosphorus Detector (NPD) for sensitive detection of nitrogen-containing compounds. nih.govnih.gov
Quantification Based on peak-area ratios of the analyte to an internal standard. nih.gov

| Limit of Detection | Can reach low ng/mL levels, especially with mass-selective detection. | nih.gov |

Potentiometric Determination of Acid Dissociation Constants (pKa) in Research Contexts

The acid dissociation constant (pKa) is a fundamental physicochemical property that influences a molecule's behavior in biological systems, including its solubility, lipophilicity, and ability to interact with targets. taylorandfrancis.com For a molecule like this compound, which has multiple ionizable centers (two basic piperazine nitrogens and one acidic carboxylic acid group), determining the pKa values is critical. Potentiometric titration is a reliable and widely used method for this purpose. uregina.cawho.intresearchgate.net

The technique involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH with a potentiometer. nih.gov The pKa value corresponds to the pH at which an ionizable group is 50% ionized. researchgate.net For a molecule with multiple pKa values, the titration curve will show multiple inflection points.

The basicity of the piperazine ring is significantly influenced by its substituents. taylorandfrancis.com The N-acetyl group on this compound is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the adjacent nitrogen atom (N-4) and, to a lesser extent, the nitrogen at the 1-position. rsc.org For example, the pKa of 1-acetylpiperazine (B87704) is lower than that of piperazine, and the pKa of 1-acetyl-4-methylpiperazine (B3021541) is reported to be 7.06. rsc.orgresearchgate.net The carboxylic acid group at the 2-position will have its own acidic pKa and will also influence the basicity of the adjacent N-1. Therefore, this compound is expected to have three distinct pKa values.

Table 3: Experimental pKa Values for Piperazine and Related Derivatives

Compound pKa1 pKa2 Source
Piperazine 9.73 5.35 uregina.ca
1-Methylpiperazine 9.25 4.79 researchgate.net
1,4-Dimethylpiperazine 8.24 4.22 researchgate.net
1-Acetylpiperazine 7.78 - researchgate.net

Note: pKa1 generally refers to the more basic site. For mono-substituted compounds like 1-acetylpiperazine, only one basic pKa is typically measured.

Bio-Physical Techniques for Ligand-Target Interaction Characterization (e.g., Binding Affinity Studies)

To evaluate the potential of this compound as a ligand for a biological target (e.g., a receptor or enzyme), various biophysical techniques are employed to characterize the binding interaction in detail. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies. ed.ac.uk

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor binding events in real-time. nih.gov It measures changes in the refractive index on a sensor surface as an analyte in solution flows over an immobilized ligand (or vice versa). researchgate.net SPR provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity. ed.ac.uknih.gov This technique is highly sensitive and has been used to identify and characterize arylpiperazine fragments binding to receptors like the β1-adrenergic receptor. nih.gov

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. nih.gov ITC directly measures the heat released or absorbed during a binding event. khanacademy.org In a single experiment, ITC can determine the binding affinity (K_a, the inverse of K_D), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of the interaction (n). nih.gov This complete thermodynamic profile provides deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). khanacademy.org

Other valuable techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study protein-ligand interactions in solution, providing structural details about the binding mode. nih.gov

X-ray Crystallography: Provides high-resolution, three-dimensional structures of a ligand bound to its protein target, revealing the precise atomic interactions. nih.gov

Fluorescence Spectroscopy: Can be used to study binding by monitoring changes in the fluorescence properties of the protein (or a fluorescent probe) upon ligand binding. mdpi.com

These techniques collectively allow researchers to build a comprehensive understanding of how a ligand like this compound interacts with its biological target, guiding further optimization in drug discovery projects. acs.orgnih.gov

Table 4: Overview of Biophysical Techniques for Ligand-Target Characterization

Technique Key Parameters Measured Application Source
Surface Plasmon Resonance (SPR) k_on, k_off, K_D (Affinity) Real-time kinetics and affinity determination ed.ac.ukresearchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) K_D, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) Complete thermodynamic profiling of binding khanacademy.orgnetsu.org
X-ray Crystallography 3D structure of ligand-target complex Detailed analysis of binding mode and atomic interactions nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The generation of piperazine-2-carboxylic acid and its derivatives, including the N-acetylated form, is a key focus of synthetic chemistry, aiming for efficiency, stereocontrol, and industrial scalability. google.com Traditional methods are being supplemented by innovative strategies.

Asymmetric Hydrogenation: One prominent direction is the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. This method, often catalyzed by optically active rhodium complexes, allows for the production of specific enantiomers of piperazine-2-carboxylic acid, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity. google.com This process is advantageous for industrial-scale synthesis as it avoids the need for racemic resolution. google.com

Stereocontrolled Synthesis from Chiral Precursors: Researchers have developed stereocontrolled syntheses starting from readily available chiral molecules like L-proline. researchgate.net These multi-step pathways provide precise control over the stereochemistry of the final piperazine (B1678402) derivative. researchgate.net

Ring Formation Strategies: Other approaches focus on the core ring formation, such as the reaction between methyl 2,3-dibromopropionate and N,N'-dibenzyl-ethane-1,2-diamine to form a 1,4-dibenzyl-piperazine-2-carboxylic acid ester, which can then be further modified. chemicalbook.com A novel and simple route has also been reported involving the direct reaction of pyrazine (B50134) with sulfur dioxide in an aqueous solution, resulting in a piperazine derivative through nucleophilic addition. researchgate.net

Synthesis of Isosteres: Methods have also been developed for the synthesis of bicyclic diaza[3.3.0]octane carboxylic acids, which act as structural isosteres of piperazine-2S-carboxylic acid, expanding the chemical space for drug design. acs.org

These diverse synthetic strategies provide a robust toolbox for creating not only 4-acetyl-piperazine-2-carboxylic acid but also a wide array of analogues for further investigation.

Design of Advanced Derivatives with Enhanced Selectivity

A major thrust of current research is the use of the this compound scaffold to design advanced derivatives with high selectivity for specific biological targets. The piperazine moiety is lauded for its versatility in drug design, often conferring favorable CNS permeability and neuroprotective properties. researchgate.net By modifying the core structure, particularly at the carboxylic acid and the unsubstituted nitrogen (N1), researchers can fine-tune the molecule's interaction with target proteins.

A notable example is in the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease, focusing on cholinesterase enzymes. nih.gov A 2023 study detailed the synthesis of various 1,4-disubstituted piperazine-2-carboxylic acid derivatives and found that subtle structural changes led to dramatic shifts in target selectivity. nih.govresearchgate.net

Selectivity for Acetylcholinesterase (AChE): The free carboxylic acid derivatives showed enhanced selectivity for AChE over butyrylcholinesterase (BChE). nih.gov Specifically, 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid was the most active in this series, with significant selectivity for AChE. nih.gov

Selectivity for Butyrylcholinesterase (BChE): In contrast, converting the carboxylic acid to a hydroxamic acid or a carboxamide shifted the selectivity dramatically towards BChE. nih.gov The derivative 1,4-bis(2-chlorobenzyl)-piperazine-2-hydroxamic acid was an extraordinarily potent and selective BChE inhibitor, significantly more so than the reference drugs donepezil (B133215) and tacrine. nih.gov

Another area of focus is the development of selective inhibitors for monoamine oxidase A (MAO-A), where thiazolylhydrazine-piperazine derivatives have shown promise. mdpi.com Similarly, derivatives linking a coumarin (B35378) system to an arylpiperazine have been designed to achieve high affinity and selectivity for serotonin (B10506) 5-HT1A receptors, with the acetyl group playing a role in forming hydrogen bonds within the receptor's binding pocket. nih.gov This ability to rationally design derivatives with tailored selectivity underscores the scaffold's importance in modern medicinal chemistry.

Table 1: Selectivity of Piperazine-2-Carboxylic Acid Derivatives for Cholinesterases nih.gov
Derivative TypeLead Compound ExamplePrimary TargetSelectivity Profile
Free Carboxylic Acid1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChEEnhanced selectivity for AChE (SI ~17.90)
Hydroxamic Acid1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChEExtraordinarily high selectivity for BChE (SI ~21862.5)
CarboxamideCarboxamide CongenersBChEPotent and selective inhibitors of BChE (SI ~5.38 - 21862.5)

Investigations into New Biological Targets and Mechanisms

The piperazine-2-carboxylic acid framework is being explored against a growing number of biological targets implicated in a wide range of diseases.

Cholinesterases (AChE and BChE): As discussed, these enzymes are key targets in Alzheimer's disease. nih.govresearchgate.net Derivatives of piperazine-2-carboxylic acid act as competitive inhibitors, binding to the catalytic and peripheral anionic sites of the enzymes. nih.gov

Monoamine Oxidase A (MAO-A): This enzyme is a target for antidepressants. Novel thiazolylhydrazine-piperazine derivatives have been identified as potent and selective MAO-A inhibitors. mdpi.com

Serotonin Receptors (e.g., 5-HT1A): These receptors are crucial in the central nervous system and are targets for drugs treating depression and anxiety. nih.gov New derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group have been synthesized and show excellent, high-affinity binding to 5-HT1A receptors. nih.gov

Acetyl-CoA Carboxylase (ACC1/2): This enzyme is involved in fatty acid synthesis, making it a target for metabolic diseases. Novel (4-piperidinyl)-piperazine derivatives have been developed as potent ACC1/2 non-selective inhibitors. nih.gov

Antimicrobial Targets: Beyond specific enzymes and receptors, piperazine derivatives have also been screened for broader biological activities, with some showing significant antibacterial and antifungal properties. acgpubs.org

The investigation into these diverse targets highlights the chemical tractability of the piperazine scaffold, allowing it to be adapted to interact with a variety of protein binding sites.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The development of derivatives based on this compound is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comdlapiper.com

Molecular Modeling and Simulation: For piperazine-2-carboxylic acid derivatives targeting Alzheimer's disease, molecular docking and molecular dynamics simulations have been instrumental. nih.govresearchgate.net These methods provide detailed insights into the binding modes of the inhibitors with AChE and BChE, explaining the structural basis for their activity and selectivity. nih.gov This computational analysis helps rationalize structure-activity relationships and guide the design of more potent compounds. nih.govresearchgate.net

In Silico ADME Prediction: AI models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties of newly designed compounds. nih.gov This in silico screening allows researchers to prioritize derivatives with good CNS bioavailability and favorable safety parameters early in the discovery process, saving time and resources. nih.gov

Generative Chemistry and Target Identification: On a broader scale, AI is being used to analyze vast datasets from patents and research publications to identify novel drug targets. dlapiper.com Generative AI platforms can then design libraries of new molecular structures with desired properties, including those built upon scaffolds like piperazine, that may not exist in nature. dlapiper.com

The synergy between computational approaches and traditional synthetic chemistry is poised to unlock the full potential of the this compound scaffold, enabling the rapid development of optimized therapeutic agents.

Role in Advanced Materials Science (e.g., biopolymer modification for CO2 adsorption)

Beyond pharmaceuticals, the chemical reactivity of the piperazine-2-carboxylic acid structure lends itself to applications in advanced materials science. A key emerging area is its use in creating functionalized biopolymers for carbon dioxide (CO2) capture, a critical technology for mitigating climate change. cetjournal.itaidic.itresearchgate.net

In one study, a biopolymer was chemically modified by functionalizing it with piperazine-2-carboxylic acid. cetjournal.itaidic.it The process involved forming stable amide linkages between the amine groups of the biopolymer and the carboxyl group of the piperazine derivative. cetjournal.it

High Degree of Substitution: The modification was highly efficient, achieving a degree of substitution as high as 72% when the mole ratio of the biopolymer to piperazine-2-carboxylic acid was optimized. cetjournal.itaidic.it

Thermal Stability: The resulting modified biopolymer was thermally stable up to 190 °C, making it suitable for CO2 adsorption applications under various temperature conditions. cetjournal.itresearchgate.net

CO2 Adsorption Capacity: The presence of the piperazine rings, with their reactive amine groups, endowed the material with the ability to capture CO2. cetjournal.itaidic.it The material demonstrated adsorption capacities of 2.56 mg/g under dry conditions and 1.99 mg/g under moisturized conditions at room temperature and atmospheric pressure. cetjournal.it

This research demonstrates a novel, value-added application for a piperazine-based compound, transforming it into a key component of a functional material designed to address a major environmental challenge.

Table 2: Biopolymer Modification with Piperazine-2-Carboxylic Acid for CO2 Adsorption cetjournal.itaidic.it
Biopolymer to Piperazine-2-Carboxylic Acid Mole RatioDegree of SubstitutionThermal StabilityCO2 Adsorption Capacity (dry)
1:1-Stable up to 190 °C2.56 mg/g
1:272%
1:572%

Contribution to Chemical Biology and Fundamental Understanding of Biological Processes

Chemical biology aims to use chemical tools to study and manipulate biological systems. The unique properties of this compound and its derivatives make them excellent probes for this purpose.

Conformationally Constrained Scaffolds: N-acyl derivatives of piperazic acids, such as the acetylated form, exhibit significant conformational rigidity. unc.edu This constrained structure is highly valuable in the design of peptide mimetics. By incorporating these scaffolds into peptides, researchers can stabilize specific secondary structures, such as beta-turns, which are crucial for protein folding and molecular recognition. researchgate.netunc.edu This allows for a more detailed study of structure-activity relationships (SAR) and the forces governing protein-ligand interactions. researchgate.net

Selective Pharmacological Probes: The development of highly selective inhibitors for enzymes like AChE, BChE, and MAO-A provides the scientific community with powerful chemical tools. nih.govmdpi.com These selective molecules can be used in cellular and in vivo models to dissect the specific roles of these enzymes in complex signaling pathways and disease pathologies, contributing to a more fundamental understanding of neurobiology and other biological processes.

By serving as both a building block for bioactive molecules and a tool for probing biological function, this compound and its relatives are making significant contributions at the interface of chemistry and biology.

Q & A

Q. What are the common synthetic routes for 4-Acetyl-piperazine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:

Cyclization : Formation of the piperazine core using diamines (e.g., ethylenediamine derivatives) under reflux conditions with catalysts like HCl .

Acetylation : Introduction of the acetyl group via reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to control pH and minimize side reactions .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under acidic or basic conditions to yield the final carboxylic acid moiety .
Optimization focuses on solvent selection (e.g., THF for solubility), temperature control (60–80°C for acetylation), and stoichiometric ratios (1:1.2 piperazine:chloroacetyl chloride) to maximize yield (>75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., acetyl CH3_3 at ~2.1 ppm) and carbon types (carbonyl C=O at ~170 ppm) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., piperazine N–H···O interactions with carboxyl groups) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : Reactivity is dominated by:
  • Nucleophilic Substitution : The acetyl group undergoes substitution with amines or thiols .
  • Decarboxylation : Loss of CO2_2 under thermal or acidic conditions, forming piperazine derivatives .
  • Esterification : Reaction with alcohols under acid catalysis to form esters for prodrug applications .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) reveal:
PropertyValue (eV)Significance
HOMO-LUMO Gap4.8–5.2Predicts charge transfer efficiency
Natural Bond Orbital (NBO) ChargesN: -0.45, O: -0.65Identifies nucleophilic sites
Electrostatic potential maps highlight regions prone to electrophilic attack (e.g., carboxyl O atoms) .

Q. How can researchers resolve contradictions in spectroscopic data for structural validation?

  • Methodological Answer : Conflicting spectral assignments (e.g., overlapping NMR peaks) are addressed by:
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish adjacent groups .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational dynamics .
  • Comparative Crystallography : Cross-validates with X-ray data to confirm bond lengths/angles (e.g., C=O bond ~1.21 Å) .

Q. What strategies optimize synthetic routes for this compound using green chemistry principles?

  • Methodological Answer :
  • Solvent Replacement : Use of cyclopentyl methyl ether (CPME) instead of THF to reduce toxicity .
  • Catalyst Recycling : Immobilized base catalysts (e.g., silica-supported triethylamine) improve reusability .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 h to 2 h) and energy consumption .

Q. How can in silico methods predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets, with binding affinity scores (< -8.0 kcal/mol indicating strong interactions) .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at the carboxyl group) for NK1 receptor antagonism .
  • ADMET Prediction (SwissADME) : Evaluates bioavailability (%ABS >50) and BBB permeability (log BB >0.3) .

Q. What structure-activity relationship (SAR) insights guide pharmacological optimization of piperazine-carboxylic acid derivatives?

  • Methodological Answer : Key SAR findings include:
  • Acetyl Group : Enhances metabolic stability but reduces solubility; substitution with trifluoromethyl improves target affinity (IC50_{50} < 100 nM) .
  • Carboxylic Acid Position : Para-substitution on the piperazine ring maximizes receptor binding (e.g., NK1 antagonism with Ki_i = 0.3 nM) .
  • Piperazine Conformation : Chair conformation favors van der Waals interactions in hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.